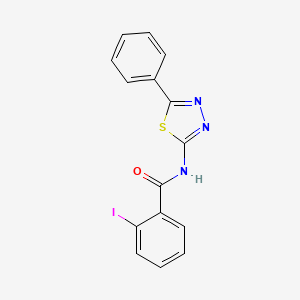2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 342590-84-5
Cat. No.: VC6284621
Molecular Formula: C15H10IN3OS
Molecular Weight: 407.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 342590-84-5 |
|---|---|
| Molecular Formula | C15H10IN3OS |
| Molecular Weight | 407.23 |
| IUPAC Name | 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
| Standard InChI Key | BXXJYPYRHRKHRW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I |
Introduction
Chemical Structure and Physicochemical Properties
2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole derivative characterized by a benzamide moiety substituted with an iodine atom at the ortho position and a phenyl group at the 5-position of the thiadiazole ring. Its molecular formula is , with a molecular weight of 407.23 g/mol. The IUPAC name, 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, reflects its substitution pattern, while its SMILES notation (C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I) provides a detailed depiction of atomic connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 407.23 g/mol |
| IUPAC Name | 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
| SMILES | C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I |
| Solubility | Not fully characterized |
The iodine atom introduces steric bulk and electronic effects, potentially enhancing interactions with biological targets. The thiadiazole ring, containing sulfur and nitrogen atoms, contributes to its aromaticity and ability to participate in hydrogen bonding.
Biological Activities and Mechanisms
Table 2: Anticancer Activity of Analogous Thiadiazole Derivatives
| Compound | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| 5-Phenyl-1,3,4-thiadiazole | BT474 (Breast) | 12.5 | |
| N-Substituted Benzamide | NCI-H226 (Lung) | 18.7 |
Antimicrobial Activity
Studies on related compounds, such as 5-benzylthio-1,3,4-thiadiazoles, reveal broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL . The sulfinyl and thiourea groups in these analogs enhance membrane permeability and enzyme inhibition.
Mechanistic Insights
The biological effects of thiadiazole derivatives are attributed to:
-
Enzyme Inhibition: Interaction with kinases, topoisomerases, or nucleoside triphosphate diphosphohydrolases (NTPDases), disrupting cellular signaling .
-
Oxidative Stress Modulation: Scavenging of reactive oxygen species (ROS), as demonstrated by antioxidant assays in related compounds.
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic markers (e.g., Bcl-2) .
Applications in Research
-
Medicinal Chemistry: Serves as a scaffold for developing anticancer and antimicrobial agents.
-
Materials Science: The conjugated π-system and halogen atom enable applications in organic electronics and sensors.
-
Chemical Biology: Used as a probe to study protein-ligand interactions, leveraging its fluorescent properties when functionalized .
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the iodine and phenyl groups to optimize potency.
-
In Vivo Toxicology: Assessing acute and chronic toxicity in animal models.
-
Formulation Development: Improving solubility through prodrug design or lipid-based carriers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume